molecular formula C21H19NO2S B2553174 (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide CAS No. 478078-48-7

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Cat. No. B2553174
M. Wt: 349.45
InChI Key: HEEWCIGQJZHRNB-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a synthetic molecule that appears to be related to the field of chemosensors and biological interaction studies. Although the provided papers do not directly discuss this compound, they offer insights into similar molecules that could help infer the properties and applications of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific reagents under controlled conditions. For instance, the synthesis of a chemosensor for Ag(+) ion was achieved by using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, which suggests that the target compound might also be synthesized through a similar route involving methoxy and thiophenyl groups . Additionally, the synthesis of (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide involved thiosemicarbazide and a methoxybenzaldehyde derivative, indicating that the target compound could be synthesized using a benzylidene component with a thiophenyl substituent .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and single crystal X-ray diffraction . These methods could be applied to determine the structure of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide. The presence of methoxy, benzyl, and thiophenyl groups in the molecule suggests a complex structure that may facilitate interactions with other molecules, such as metal ions or DNA.

Chemical Reactions Analysis

The chemosensor described in one of the papers reacts selectively with Ag(+) ions, leading to a significant fluorescent enhancement due to an increase in intramolecular charge transfer (ICT) . This indicates that the target compound might also exhibit selective reactivity towards certain metal ions or other chemical species, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly provided, the properties of similar compounds can offer some insights. For example, the limit of detection (LOD) for Ag(+) ions using the related chemosensor was found to be 5.0 × 10^(-6) mol L^(-1), which suggests that the target compound might also possess a low LOD for certain analytes . Additionally, the DNA-binding studies of a related compound suggest potential biological interactions, which could imply that the target compound may also interact with biological macromolecules .

Scientific Research Applications

Synthesis and Characterization

  • The formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors involves (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, demonstrating the importance of similar structures in synthesizing compounds with potential biological and chemical utility (Mahesha et al., 2021).

Chemical Properties and Applications

  • N-(4-methoxybenzyl)-o-benzenedisulfonimide has been used for the benzylation of alcohols and phenols, indicating the utility of (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide-like structures in organic synthesis and modifications (Carlsen, 1998).

Biological Applications

  • The synthesis and testing of (1)-N-(4-methoxybenzyl)-1,10-phenanthrolinium bromide for antiplasmodial activity showcases the potential use of structurally related compounds in medicinal chemistry, particularly in the development of treatments for malaria (Hadanu et al., 2010).

Material Science and Corrosion Inhibition

  • Schiff bases containing (E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide-like structures have been evaluated for their corrosion inhibiting properties, highlighting their significance in protecting metals from corrosion, which is crucial in industrial applications (Heydari et al., 2018).

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for this compound could involve further studies to understand its properties and potential applications. This could include research into its reactivity, stability, and possible uses in fields like medicine or materials science .

properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-2-phenyl-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-24-18-11-9-16(10-12-18)15-22-21(23)20(14-19-8-5-13-25-19)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,22,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEWCIGQJZHRNB-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CS2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxybenzyl)-2-phenyl-3-(2-thienyl)-2-propenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.